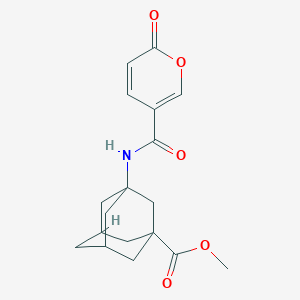

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate: is a complex organic compound characterized by its unique adamantane core structure and a pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate typically involves multi-step organic reactions. The adamantane core can be functionalized through various substitution reactions, followed by the introduction of the pyran ring via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production rates and maintain consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can be used to modify the pyran ring, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine: Medically, the compound holds potential as a therapeutic agent. Its structural components can be modified to enhance its pharmacokinetic properties, making it a promising candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Wirkmechanismus

The mechanism of action of methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core provides a rigid framework that facilitates binding to these targets, while the pyran ring and carboxamido group contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic or biological effects.

Vergleich Mit ähnlichen Verbindungen

Adamantane derivatives: Compounds such as amantadine and rimantadine share the adamantane core and are known for their antiviral properties.

Pyran derivatives: Compounds like coumarin and chromone contain the pyran ring and are used in various medicinal and industrial applications.

Uniqueness: What sets methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate apart is the combination of the adamantane core with the pyran ring and carboxamido group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biologische Aktivität

Methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound possesses a complex structure characterized by an adamantane core, a pyran ring, and an amide functional group. This unique combination contributes to its diverse biological activities.

| Property | Details |

|---|---|

| IUPAC Name | Methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate |

| CAS Number | 1207030-08-7 |

| Molecular Formula | C₁₈H₂₁N₁O₅ |

| Molecular Weight | 331.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The adamantane structure provides a rigid framework that enhances binding affinity to these targets, while the pyran ring and carboxamido group facilitate specific interactions that may lead to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation: Interaction with specific receptors could alter signaling pathways, contributing to its pharmacological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using standard methods such as the agar well diffusion technique.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Bacillus subtilis | Mild inhibition |

The results suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated notable free radical scavenging ability, indicating its potential use in preventing oxidative stress-related diseases.

Case Study 1: Antibacterial Activity

A study conducted on synthesized analogues of this compound revealed that certain derivatives exhibited enhanced antibacterial properties compared to the parent compound. For instance, derivatives M2 and M3 showed stronger inhibition against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit urease and alpha-amylase enzymes. The results indicated that this compound effectively inhibited urease activity, which is crucial for treating conditions like urinary tract infections .

Future Research Directions

Further studies are necessary to fully elucidate the pharmacokinetics and mechanisms underlying the biological activities of this compound. Potential areas for future research include:

- In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.

- Structure–Activity Relationship (SAR) Studies: To identify key structural features responsible for biological activity.

- Mechanistic Studies: To explore the detailed pathways through which this compound exerts its effects on cellular systems.

Eigenschaften

IUPAC Name |

methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-23-16(22)17-5-11-4-12(6-17)8-18(7-11,10-17)19-15(21)13-2-3-14(20)24-9-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBSCAOBBJWEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=COC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.